molecular formula C12H20O2 B158437 beta-Terpinyl acetate CAS No. 10198-23-9

beta-Terpinyl acetate

Cat. No.: B158437
CAS No.: 10198-23-9
M. Wt: 196.29 g/mol
InChI Key: URVNHQCLMBMWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Terpinyl acetate: is a naturally occurring monoterpene ester found in various essential oils, particularly in the oils of citrus fruits and certain aromatic plants. It is known for its pleasant, fruity aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Terpinyl acetate can be synthesized through the esterification of beta-terpineol with acetic acid in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under mild conditions, with temperatures ranging from 30°C to 40°C .

Industrial Production Methods: Industrial production of this compound often involves the use of turpentine oil as a starting material. The process includes the addition of a mixture of acetic acid and sulfuric acid to turpentine oil, followed by heating and subsequent distillation to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions: Beta-Terpinyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form .

    Reduction: Reduction reactions can convert it back to .

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be employed under basic conditions.

Major Products Formed:

    Oxidation: Terpinyl acetate hydroperoxide.

    Reduction: Beta-terpineol.

    Substitution: Various substituted terpinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Beta-Terpinyl acetate is used as a starting material in the synthesis of other organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has been studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in aromatherapy and its potential therapeutic effects on mood and stress .

Industry: In the fragrance and flavor industries, this compound is used to impart a fruity aroma to perfumes, soaps, and food products. It is also used as a solvent in various industrial applications .

Mechanism of Action

The mechanism of action of beta-Terpinyl acetate involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by:

Comparison with Similar Compounds

  • Alpha-Terpinyl acetate
  • Gamma-Terpinyl acetate
  • Delta-Terpinyl acetate
  • Terpinen-4-ol acetate

Comparison: Beta-Terpinyl acetate is unique due to its specific beta-terpineol backbone, which imparts distinct chemical and physical properties. Compared to alpha-Terpinyl acetate, this compound has a slightly different aroma profile and reactivity. Gamma- and delta-Terpinyl acetates are less common and have different stereochemistry, affecting their biological activities and industrial applications .

Properties

IUPAC Name

(1-methyl-4-prop-1-en-2-ylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h11H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNHQCLMBMWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(CC1)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051510, DTXSID701176940, DTXSID701192821
Record name 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10198-23-9, 20777-47-3, 59632-85-8
Record name β-Terpinyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10198-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Terpinyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Terpinyl acetate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Terpinyl acetate, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059632858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1-methyl-4-(1-methylvinyl)cyclohexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methyl-4-(1-methylvinyl)cyclohexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-1-methyl-4-(1-methylvinyl)cyclohexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-TERPINYL ACETATE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV30N10OSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .BETA.-TERPINYL ACETATE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UD7JF4791
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Terpinyl acetate
Reactant of Route 2
Reactant of Route 2
beta-Terpinyl acetate
Reactant of Route 3
Reactant of Route 3
beta-Terpinyl acetate
Reactant of Route 4
Reactant of Route 4
beta-Terpinyl acetate
Reactant of Route 5
Reactant of Route 5
beta-Terpinyl acetate
Reactant of Route 6
Reactant of Route 6
beta-Terpinyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.